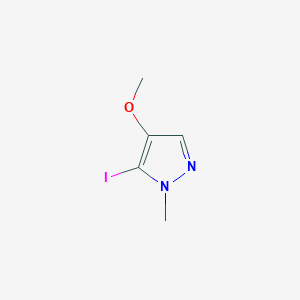

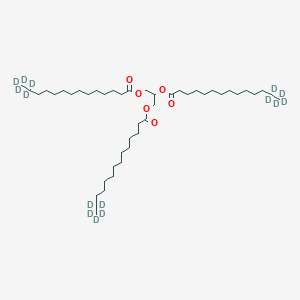

![molecular formula C26H42N4O11 B12295568 (2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)

(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cette modification permet un meilleur contrôle de la libération des médicaments et améliore la biocompatibilité du matériau . Mal-PEG4-VA est couramment utilisé dans le développement de systèmes de délivrance ciblée de médicaments et dans la création de formulations à action prolongée pour diverses applications médicales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Mal-PEG4-VA est synthétisé par une série de réactions chimiques impliquant la modification du polyéthylène glycol (PEG) avec un groupe acétate de vinyle. Le processus comprend généralement les étapes suivantes :

Activation du PEG : Le PEG est d’abord activé en le faisant réagir avec un agent activateur approprié tel que l’anhydride succinique.

Introduction du groupe maléimide : Le PEG activé est ensuite mis à réagir avec le maléimide pour introduire le groupe maléimide.

Modification par l’acétate de vinyle : Enfin, le maléimide-PEG est mis à réagir avec l’acétate de vinyle pour obtenir Mal-PEG4-VA.

Méthodes de production industrielle

La production industrielle de Mal-PEG4-VA suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Mal-PEG4-VA subit divers types de réactions chimiques, notamment :

Réactions de substitution : Le groupe maléimide dans Mal-PEG4-VA peut réagir avec des groupes thiols dans les protéines ou d’autres molécules pour former des liaisons thioéther stables.

Réactions d’addition : Le groupe acétate de vinyle peut subir des réactions d’addition avec divers nucléophiles.

Réactifs et conditions courants

Réactifs thiols : Les réactifs thiols courants utilisés dans les réactions avec Mal-PEG4-VA comprennent la cystéine et le glutathion.

Nucléophiles : Divers nucléophiles tels que les amines et les alcools peuvent réagir avec le groupe acétate de vinyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des conjugués liés par thioéther et des produits d’addition avec des nucléophiles .

Applications De Recherche Scientifique

Mal-PEG4-VA a un large éventail d’applications en recherche scientifique, notamment :

Délivrance de médicaments : Mal-PEG4-VA est utilisé dans le développement de systèmes de délivrance ciblée de médicaments, permettant une libération contrôlée d’agents thérapeutiques.

Dispositifs médicaux : Il est utilisé dans la création de revêtements biocompatibles pour les dispositifs médicaux.

Conjugués anticorps-médicaments (ADC) : Mal-PEG4-VA est utilisé comme un lieur dans la synthèse des ADC, qui sont des thérapies anticancéreuses ciblées qui délivrent des médicaments cytotoxiques spécifiquement aux cellules cancéreuses.

Mécanisme D'action

Le mécanisme d’action de Mal-PEG4-VA implique sa capacité à former des liaisons thioéther stables avec des groupes thiols dans les protéines ou d’autres molécules. Cela permet la délivrance ciblée d’agents thérapeutiques et améliore la biocompatibilité du matériau . Les cibles moléculaires et les voies impliquées comprennent les groupes thiols dans les protéines et les sites nucléophiles dans diverses biomolécules .

Comparaison Avec Des Composés Similaires

Composés similaires

Mal-PEG4-DBCO : Un cross-linker hétérobifunctionnel contenant un groupe maléimide réactif aux thiols et un groupe dibenzylcyclooctyne (DBCO).

Mal-PEG2-VCP-Éribuline : Un médicament à base d’éribuline pour les conjugués d’anticorps.

Unicité

Mal-PEG4-VA est unique en raison de sa combinaison d’un groupe maléimide et d’un groupe acétate de vinyle, ce qui permet un meilleur contrôle de la libération des médicaments et une meilleure biocompatibilité par rapport aux autres dérivés de PEG .

Propriétés

Formule moléculaire |

C26H42N4O11 |

|---|---|

Poids moléculaire |

586.6 g/mol |

Nom IUPAC |

2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C26H42N4O11/c1-18(2)24(25(35)28-19(3)26(36)37)29-21(32)7-10-38-12-14-40-16-17-41-15-13-39-11-8-27-20(31)6-9-30-22(33)4-5-23(30)34/h4-5,18-19,24H,6-17H2,1-3H3,(H,27,31)(H,28,35)(H,29,32)(H,36,37) |

Clé InChI |

JQKQDAYKTXEJOZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)

![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)